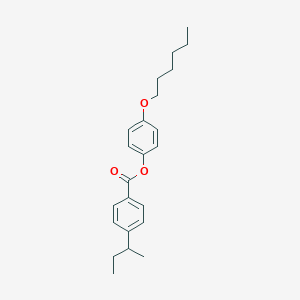
4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyloxy group attached to a phenyl ring and a butan-2-yl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate typically involves the esterification of 4-(Hexyloxy)phenol with 4-(butan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
- 4-(Hexyloxy)phenyl 4-butyloxybenzoate
- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-(butan-2-yl)benzoate is unique due to the presence of both a hexyloxy group and a butan-2-yl group, which confer distinct physicochemical properties. These structural features may result in unique reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
62717-00-4 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-butan-2-ylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-4-6-7-8-17-25-21-13-15-22(16-14-21)26-23(24)20-11-9-19(10-12-20)18(3)5-2/h9-16,18H,4-8,17H2,1-3H3 |
InChI Key |
LDLCAENCXACLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


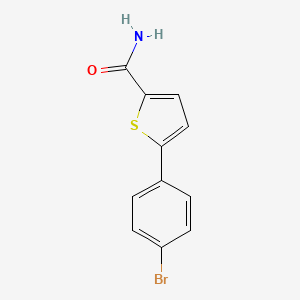
![3-[(2-Fluorophenyl)methylidene]oxolan-2-one](/img/structure/B14518591.png)
![6-[2-(Butylamino)propanoyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14518595.png)
![5-(3-Hydroxypropyl)-3-methoxy-5'-propyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14518603.png)
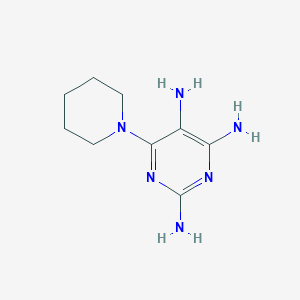
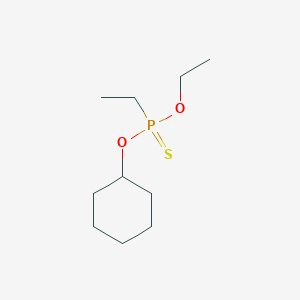
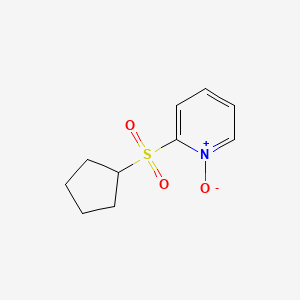
![Ethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14518629.png)
![(1R,2R)-2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14518638.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile](/img/structure/B14518651.png)
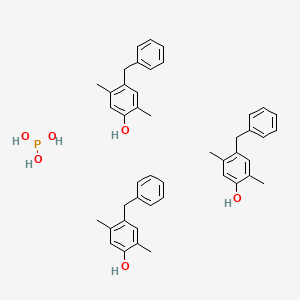
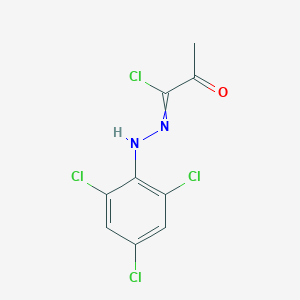
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B14518661.png)
![7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14518669.png)
